(2E)-3-{3-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}prop-2-enoic acid
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Overview
Description
3-[4-(2-Anilino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]acrylic acid is an organic compound that features a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-anilino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]acrylic acid typically involves multiple steps:
Formation of the Anilino Group: The initial step involves the reaction of aniline with an appropriate acylating agent to form the anilino group.
Bromination: The aromatic ring is then brominated using bromine or a brominating agent under controlled conditions.
Ethoxylation: The ethoxy groups are introduced through an ethoxylation reaction, typically using ethyl iodide in the presence of a base.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a condensation reaction with acrylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Anilino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(2-Anilino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-anilino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Anilino-2-oxoethoxy)-3-chloro-5-ethoxyphenyl]acrylic acid
- 3-[4-(2-Anilino-2-oxoethoxy)-3-fluoro-5-ethoxyphenyl]acrylic acid
Uniqueness
3-[4-(2-Anilino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]acrylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C19H18BrNO5 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
(E)-3-[4-(2-anilino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18BrNO5/c1-2-25-16-11-13(8-9-18(23)24)10-15(20)19(16)26-12-17(22)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,22)(H,23,24)/b9-8+ |
InChI Key |
FFNITSMONAOWEH-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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